molecular formula C11H16N2OS B13191279 5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde

5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13191279
M. Wt: 224.32 g/mol
InChI Key: QKZUSZYAABPYKI-UHFFFAOYSA-N
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Description

5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H16N2OS. This compound features a thiophene ring substituted with a dimethylamino group and a pyrrolidinyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-(dimethylamino)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)thiophene-2-carbaldehyde
  • 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
  • 5-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine

Uniqueness

5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H16N2OS/c1-12(2)9-5-6-13(7-9)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3

InChI Key

QKZUSZYAABPYKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=CC=C(S2)C=O

Origin of Product

United States

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